N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves nucleophilic substitution reactions, acetylation, and specific conditions tailored to the desired product's structural requirements. For instance, compounds with complex acetamide structures have been synthesized through reactions involving chloroacetamide derivatives or by employing catalyzed reactions under specific conditions to ensure high yield and purity (G. Sharma et al., 2018; A. Karaburun et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including the arrangement of atoms and the geometry of the molecule, can be characterized by spectroscopic methods and X-ray crystallography. These analyses reveal details about the crystal system, space group, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (霍静倩 et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, including nucleophilic addition and substitution reactions, owing to the presence of the acetamide functional group. These reactions are influenced by the compound's structure, the substituents present, and the reaction conditions. The reactivity can also be tailored for specific applications, such as the synthesis of pharmaceuticals or agrochemicals.
Physical Properties Analysis
The physical properties, such as melting and boiling points, solubility, and crystalline structure, are determined by the molecular structure and intermolecular forces present in the compound. These properties are essential for predicting the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties of "N-(2,3-Dihydro-1H-inden-2-yl)acetamide" would likely include its acidity/basicity (pKa values), reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives. Understanding these properties is crucial for its application in synthesis, pharmaceuticals, and materials science.
For more specific information and experimental details on "N-(2,3-Dihydro-1H-inden-2-yl)acetamide," further research and targeted synthesis experiments would be required, as the available literature primarily focuses on related compounds and general acetamide chemistry.
References (Sources)
- Sharma, G., Anthal, S., Geetha, D., Al-Ostoot, F. H., Mohammed, Y. H. E., Khanum, S. A., Sridhar, M. A., & Kant, R. (2018). Synthesis, structure and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. Molecular Crystals and Liquid Crystals, 675, 85 - 95.
- Karaburun, A., Gundogdu-Karaburun, N., Yurttaş, L., Kayağil, I., & Demirayak, Ş. (2018). Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives. Letters in Drug Design & Discovery.
- 霍静倩, 马刘勇, 张哲, 范志金, & 张金林. (2016). Synthesis, Crystal Structure and Biological Activity of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide. Chinese Journal of Structural Chemistry, 35, 1011-1018.
Scientific Research Applications
Anticancer Activity: Synthesis of 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives has shown promising anticancer activities. Certain compounds within this class exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).
Cytotoxic Agents: Novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives synthesized from isatin showed cytotoxic activity against breast cancer cell lines, indicating their potential as anticancer agents (Modi et al., 2011).
Analgesic Activity: Acetamide derivatives were synthesized and tested for their analgesic properties. These compounds showed significant analgesic effects in various tests, indicating their potential for pain relief (Kaplancıklı et al., 2012).
Anti-Diabetic Agents: A study on 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides showed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential as anti-diabetic agents (Abbasi et al., 2023).
Antimicrobial Activity: N-substituted benzimidazole acetamide derivatives were synthesized and evaluated for their activity against Methicillin Resistant Staphylococcus aureus (MRSA), showing significant potent antibacterial activity (Chaudhari et al., 2020).
Antioxidant Properties: Synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity showed that these compounds possess significant antioxidant properties (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOEYUWFJGVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498854 | |
Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
CAS RN |
13935-80-3 | |
Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13935-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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